6,7,3',4'-tetramethoxyisoflavone chemical structure and properties
6,7,3',4'-tetramethoxyisoflavone chemical structure and properties
An In-Depth Technical Guide to 6,7,3',4'-Tetramethoxyisoflavone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6,7,3',4'-tetramethoxyisoflavone, a methoxylated isoflavone of interest in phytochemical and pharmacological research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its chemical structure, physicochemical properties, and known biological context, while also providing actionable experimental frameworks.
Molecular Identity and Chemical Structure
6,7,3',4'-Tetramethoxyisoflavone is a member of the isoflavonoid class of organic compounds. Structurally, it is an isoflavone scaffold characterized by the presence of four methoxy groups at the 6, 7, 3', and 4' positions. This substitution pattern significantly influences its solubility, bioavailability, and interaction with biological targets compared to its hydroxylated counterparts.
The definitive structure is established through various spectroscopic methods and is represented by the IUPAC name: 3-(3,4-dimethoxyphenyl)-6,7-dimethoxychromen-4-one[1].
Caption: 2D structure of 6,7,3',4'-tetramethoxyisoflavone.
Physicochemical and Spectroscopic Properties
The physicochemical properties of a compound are critical for designing experimental protocols, particularly for solubility and delivery in biological systems. The methoxy groups render the molecule more lipophilic compared to its hydroxylated analogs.
Table 1: Physicochemical Properties of 6,7,3',4'-Tetramethoxyisoflavone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈O₆ | [1] |
| Molecular Weight | 342.3 g/mol | [1] |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | [1] |
| CAS Number | 24126-93-0 | [1] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 5 |[1] |
Spectroscopic Data Summary: Structural elucidation and confirmation rely on a combination of spectroscopic techniques.
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Mass Spectrometry (MS): The exact mass is a key identifier. For the protonated molecule [M+H]⁺, the expected m/z is approximately 343.1176[1]. Fragmentation patterns in MS/MS can help confirm the structure, with major peaks often corresponding to the loss of methyl groups (CH₃) or methoxy groups (OCH₃)[1].
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O (carbonyl) group of the γ-pyrone ring, typically observed around 1645 cm⁻¹[2]. Bands corresponding to C-O-C stretching of the methoxy and ether groups, as well as aromatic C=C stretching, are also prominent.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the four methoxy groups (O-CH₃), typically in the δ 3.8-4.0 ppm range[2]. A characteristic singlet for the proton at the C-2 position of the isoflavone core would appear further downfield[2]. The remaining signals would correspond to the aromatic protons on the A and B rings.
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¹³C NMR: The carbon spectrum provides a complete carbon count. Key signals include the carbonyl carbon (C-4) at a downfield chemical shift (>175 ppm), methoxy carbons around 55-60 ppm, and a series of signals in the 90-165 ppm range for the aromatic and olefinic carbons[2].
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Natural Occurrence and Synthesis
Natural Sources: 6,7,3',4'-Tetramethoxyisoflavone has been identified in various plant species, including those from the genera Ateleia and Pterodon[1]. Its presence in nature, though not as widespread as other flavonoids, makes its isolation from these sources a viable method for obtaining the compound.
Synthetic Approach: Chemical synthesis provides a reliable and scalable source of the compound for research purposes. A common strategy for synthesizing isoflavones involves the deoxybenzoin pathway.
Caption: Generalized synthetic workflow for isoflavone synthesis.
This process typically starts with the Friedel-Crafts acylation of a suitably substituted phenol (like 2,4,5-trimethoxyphenol) with a substituted phenylacetic acid (like 3,4-dimethoxyphenylacetic acid) to form a deoxybenzoin intermediate. This intermediate then undergoes ring closure (cyclization) using a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield the final isoflavone structure.
Biological Activities and Potential Mechanisms of Action
Scientific Integrity Note: The biological activities of methoxylated flavonoids are an active area of research. Much of the available literature focuses on the isomeric compound class of tetramethoxyflavones. While these compounds share the same molecular formula, their differing core structures (flavone vs. isoflavone) can lead to distinct biological activities. The information below pertains to research on various tetramethoxy-substituted flavonoids and provides a rational basis for the investigation of 6,7,3',4'-tetramethoxyisoflavone.
Potential Therapeutic Areas:
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Anti-inflammatory Properties: Structurally related tetramethoxyflavones have demonstrated potent anti-inflammatory effects[3][4]. They have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), IL-1β, and TNF-α in various in vitro and in vivo models[4][5]. The mechanism often involves the modulation of key signaling pathways such as NF-κB and MAPK[3].
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Anticancer Activity: Several tetramethoxyflavone derivatives have been investigated for their cytotoxic effects against cancer cell lines[3][6]. Proposed mechanisms include the induction of apoptosis and cell cycle arrest at different phases[6][7]. Some studies suggest these compounds may act on multiple targets, including STAT3, SRC, and AKT1, and modulate the PI3K-Akt signaling pathway[3].
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Chondroprotective Effects: The related compound 5,7,3',4'-tetramethoxyflavone has shown promise in protecting chondrocytes from apoptosis and inflammation in models of osteoarthritis[5]. This activity was linked to the inhibition of the β-catenin signaling pathway[5][8].
Pharmacokinetics and Metabolism
There is limited specific pharmacokinetic data available for 6,7,3',4'-tetramethoxyisoflavone. However, studies on related tetramethoxyflavones provide valuable insights into what might be expected.
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Bioavailability: The methoxylation of flavonoids generally increases their lipophilicity, which can enhance passive diffusion across the intestinal membrane. However, overall bioavailability can be modest. For example, 5,7,3',4'-tetramethoxyflavone was found to have an oral bioavailability of 14.3% in rats[9][10].
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Metabolism: After oral administration, methoxylated flavonoids are subject to metabolism in the liver and potentially the gut. Key metabolic reactions include demethylation (conversion of a methoxy group to a hydroxyl group) followed by conjugation (glucuronidation or sulfation)[11][12]. A study on 5,7,3',4'-tetramethoxyflavone identified several demethylated and conjugated metabolites in rat urine, suggesting extensive biotransformation[11].
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Excretion: The majority of administered tetramethoxyflavone is excreted in the form of metabolites, with very little of the parent compound being eliminated unchanged in urine or feces[9][10].
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a validated, step-by-step methodology for assessing the cytotoxic potential of 6,7,3',4'-tetramethoxyisoflavone against a cancer cell line (e.g., HeLa or MCF-7). The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
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6,7,3',4'-Tetramethoxyisoflavone
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Dimethyl sulfoxide (DMSO, sterile)
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Selected cancer cell line (e.g., HeLa)
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Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
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Multichannel pipette
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Microplate reader (570 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of 6,7,3',4'-tetramethoxyisoflavone in DMSO. Store at -20°C. Causality: DMSO is used as it can dissolve a wide range of organic compounds for use in aqueous cell culture media. A high concentration stock minimizes the final DMSO concentration in the assay to avoid solvent-induced toxicity.
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Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
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Compound Treatment: a. Prepare serial dilutions of the isoflavone stock solution in serum-free medium to achieve final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). b. Include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no-cell" blank control. c. Carefully remove the old medium from the wells and add 100 µL of the respective treatment media. d. Incubate for 48 hours (or a desired time point) at 37°C, 5% CO₂.
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MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C. Self-Validation: During this time, viable cells will produce visible purple formazan crystals. Lack of crystal formation indicates cell death.
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Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
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Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank control from all other readings.
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Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 b. Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Conclusion and Future Perspectives
6,7,3',4'-Tetramethoxyisoflavone is a structurally defined natural product with a clear profile of physicochemical properties. While direct and extensive biological studies on this specific isoflavone are limited, the well-documented activities of structurally related tetramethoxyflavonoids provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and inflammatory diseases.
Future research should focus on validating these potential activities through targeted in vitro and in vivo studies. Elucidating its specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action. Furthermore, comprehensive pharmacokinetic and toxicological studies are necessary to evaluate its drug-like properties and establish a safety profile, paving the way for potential translational development.
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Tuntiyasawasdikul, S., et al. (2014). Absolute bioavailability, pharmacokinetics and excretion of 5,7,3',4'-tetramethoxyflavone in rats. Journal of Functional Foods, 7, 136-141. Retrieved from [Link]
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You, L., et al. (2022). 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. Food Science & Nutrition. Retrieved from [Link]
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